![molecular formula C12H20N2O B14361981 N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide CAS No. 93041-93-1](/img/structure/B14361981.png)
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is an organic compound characterized by its unique bicyclic structure. This compound falls under the category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Amides are known for their stability and presence in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acyl chloride with an amine under basic conditions to form the amide . Another method involves the use of anhydrides or direct dehydration of ammonium carboxylates .
Industrial Production Methods
Industrial production of amides often employs more efficient and scalable methods. One such method is electrosynthesis, which offers a greener alternative by reducing the need for harsh reagents and conditions . This method is particularly advantageous for large-scale production due to its sustainability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, amides can be hydrolyzed to form carboxylic acids and amines.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves heating with aqueous acid or base.
Reduction: Commonly uses lithium aluminum hydride in anhydrous conditions.
Substitution: Often requires strong nucleophiles and appropriate solvents.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Reduction: Yields primary amines.
Substitution: Results in various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group and an amino group.
N,N-Dimethylacetamide: A derivative of acetamide with two methyl groups attached to the nitrogen.
Benzamide: An aromatic amide derived from benzoic acid.
Uniqueness
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
93041-93-1 | |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H20N2O/c1-8(15)13-14-10-7-9-5-6-12(10,4)11(9,2)3/h9H,5-7H2,1-4H3,(H,13,15)/b14-10+ |
InChI-Schlüssel |
FFTKQXMPLXIUPM-GXDHUFHOSA-N |
Isomerische SMILES |
CC(=O)N/N=C/1\CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CC(=O)NN=C1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.